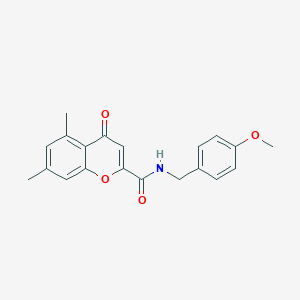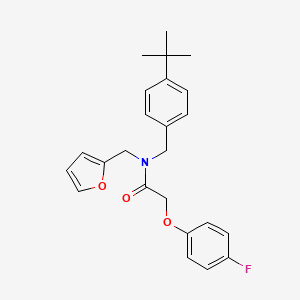![molecular formula C20H21N5O2 B11394960 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11394960.png)
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound featuring an oxazole ring, an imidazole moiety, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the imidazole moiety: This step often involves the use of imidazole derivatives and coupling reactions.
Attachment of the ethoxyphenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler amine derivatives.
Scientific Research Applications
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions and enzymes, influencing various biochemical processes. The oxazole ring and ethoxyphenyl group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole moiety and exhibit similar biological activities.
Oxazole derivatives: Compounds such as oxazepam and flutazolam contain the oxazole ring and are used in medicinal chemistry.
Uniqueness
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of an oxazole ring, an imidazole moiety, and an ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(3-imidazol-1-ylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H21N5O2/c1-2-26-17-7-4-16(5-8-17)6-9-19-24-18(14-21)20(27-19)23-10-3-12-25-13-11-22-15-25/h4-9,11,13,15,23H,2-3,10,12H2,1H3/b9-6+ |
InChI Key |
AQYACTRLZYFNDM-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NCCCN3C=CN=C3)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NCCCN3C=CN=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Butyl-2-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11394888.png)
![N-(2,5-dimethylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11394890.png)
![5-(4-benzylpiperidin-1-yl)-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11394897.png)
![4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11394901.png)
![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-nitrobenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11394906.png)
![3-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11394925.png)
![2-(1,3-benzodioxol-5-yl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11394928.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide](/img/structure/B11394931.png)

![1-(2-{1-[(4-Chlorophenyl)acetyl]piperidin-2-yl}ethyl)azepane](/img/structure/B11394949.png)
![4-oxo-1-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11394956.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B11394962.png)
![6-ethyl-3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11394969.png)
